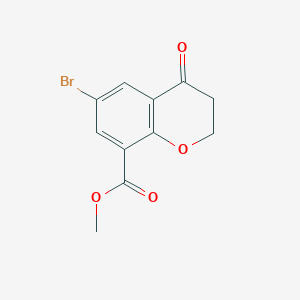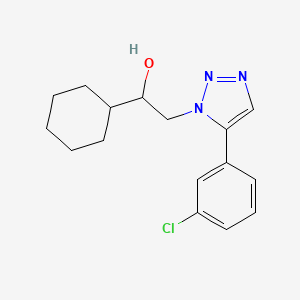
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This specific compound features a 3-chlorophenyl group attached to the triazole ring, which is further connected to a cyclohexylethanol moiety.
Méthodes De Préparation
The synthesis of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general synthetic route can be summarized as follows:
Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 3-chlorobenzyl bromide with sodium azide in an appropriate solvent.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne (such as propargyl alcohol) in the presence of a copper catalyst to form the triazole ring.
Hydrogenation: The resulting triazole compound is subjected to hydrogenation to reduce any unsaturated bonds and obtain the final product, this compound.
Analyse Des Réactions Chimiques
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylethanol moiety can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives. For example, the triazole ring can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.
Biology: Triazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances. By inhibiting these enzymes, the compound can exert its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-(5-(3-Chlorophenyl)-1H-1,2,3-triazol-1-yl)-1-cyclohexylethan-1-ol can be compared with other triazole derivatives, such as:
Fluconazole: An antifungal agent that contains a triazole ring. It is used to treat fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Voriconazole: Another antifungal agent with a triazole ring. It is used to treat serious fungal infections and has a broader spectrum of activity compared to fluconazole.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets compared to other triazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
2061980-40-1 |
|---|---|
Formule moléculaire |
C16H20ClN3O |
Poids moléculaire |
305.80 g/mol |
Nom IUPAC |
2-[5-(3-chlorophenyl)triazol-1-yl]-1-cyclohexylethanol |
InChI |
InChI=1S/C16H20ClN3O/c17-14-8-4-7-13(9-14)15-10-18-19-20(15)11-16(21)12-5-2-1-3-6-12/h4,7-10,12,16,21H,1-3,5-6,11H2 |
Clé InChI |
LHQSLWFXZINMTN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CN2C(=CN=N2)C3=CC(=CC=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



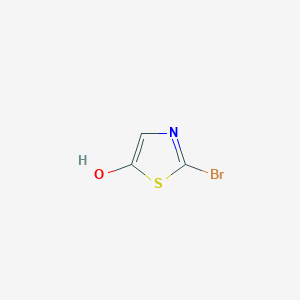



![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
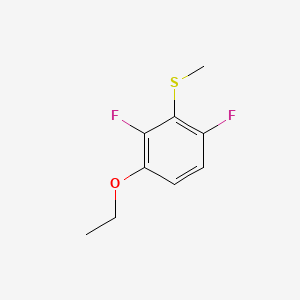

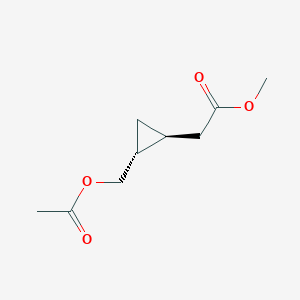
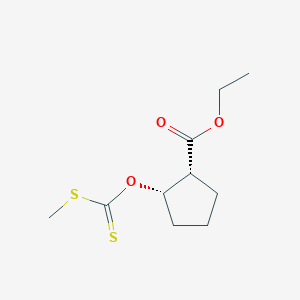


![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
